molecular formula C19H21N3O3S2 B2662223 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole CAS No. 941878-97-3

4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole

Cat. No.: B2662223
CAS No.: 941878-97-3
M. Wt: 403.52
InChI Key: MGSNWPUSAWWSLN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a benzothiazole scaffold—a heterocyclic structure known for its diverse pharmacological potential—linked to a tosylpiperazine moiety. The benzothiazole nucleus is a privileged structure in anticancer agent development, with studies showing that 2-arylbenzothiazole derivatives can exhibit potent and selective antitumor activity, including nanomolar inhibitory effects against a range of human cancer cell lines such as breast, ovarian, colon, and renal cells . The integration of the sulfonamide group (from the tosyl fragment) is a key strategic feature, as sulfonamide-based derivatives are actively explored as potent anti-lung cancer agents and have been identified as activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer cell metabolism . Furthermore, the piperazine linker is a common feature in drug design that often contributes to improved physicochemical properties, including enhanced water solubility and oral bioavailability, while also providing structural rigidity . Researchers can leverage this compound as a key intermediate or precursor for developing novel therapeutic agents, particularly in oncology research targeting metabolic pathways, or as a probe for studying structure-activity relationships (SAR) in complex heterocyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-6-8-15(9-7-14)27(23,24)22-12-10-21(11-13-22)19-20-18-16(25-2)4-3-5-17(18)26-19/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSNWPUSAWWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Tosylpiperazine Moiety: The tosylpiperazine moiety can be attached through a nucleophilic substitution reaction where the piperazine ring is tosylated using tosyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tosyl chloride in the presence of a base for tosylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Medicine: It may be explored for its potential use in treating diseases such as cancer, neurological disorders, and infections.

    Industry: The compound can be used in the development of new materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. For example, it may interact with alpha1-adrenergic receptors, influencing smooth muscle contraction and other physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methoxy-2-(4-tosylpiprerazin-1-yl)benzo[d]thiazole with structurally and functionally related benzothiazole derivatives:

Structural Analogues with Piperazine Moieties

  • Compound 5h (2-(3-(4-(3-methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole): Key Differences: A propyl linker connects the benzothiazole core to a 3-methoxypyridinyl-piperazine group. Functional Impact: The flexible propyl chain may improve binding to dopamine D4 receptors (D4R), while the methoxypyridine enhances π-π stacking. Synthesis: Utilizes nucleophilic substitution under anhydrous conditions, similar to the target compound’s synthesis .
  • D4R-Targeting Scaffold (2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole):

    • Key Differences : Features a pyrimidinyl-piperazine group instead of tosylpiperazine.
    • Functional Impact : The pyrimidine ring may enhance affinity for D4R via aromatic interactions, whereas the sulfonamide in the target compound could improve selectivity for sulfonyl-binding pockets .

Enzyme-Targeting Analogues

  • Compound B (2-(substituted phenyl)benzo[d]thiazole):

    • Key Differences : Lacks the piperazine-tosyl group but includes hydroxyl-substituted phenyl rings.
    • Functional Impact : The hydroxyl groups enable copper chelation in tyrosinase inhibition, whereas the target compound’s sulfonamide may interact with polar residues in enzyme active sites .
    • Activity : Exhibits IC50 values as low as 19.60 μM for phosphorylase inhibition, suggesting electron-withdrawing substituents (e.g., chloro) enhance activity compared to the target’s methoxy group .
  • (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide: Key Differences: Contains a styryl-thiomorpholine group and a cationic benzothiazole core. Functional Impact: The cationic charge and extended conjugation enable solvatochromic properties, unlike the neutral, sulfonamide-containing target compound .

Activity and Selectivity

  • Tyrosinase Inhibition : The target compound’s benzo[d]thiazole sulfur and sulfonamide oxygen may chelate copper ions in tyrosinase, akin to Compound B’s hydroxyl-phenyl group. However, the absence of hydroxyl substituents likely reduces potency compared to Compound B’s IC50 of 19.60 μM .
  • Receptor Binding: The tosylpiperazine group’s sulfonamide could mimic endogenous ligands at D4R, similar to pyrimidinyl-piperazine analogs. Computational modeling suggests bulky substituents (e.g., tosyl) may improve selectivity over D2/D3 receptors .

Biological Activity

4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole is a heterocyclic compound characterized by a thiazole ring fused with a benzene ring, a methoxy group, and a tosylpiperazine moiety. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.
  • Introduction of the Methoxy Group : Methylation of the corresponding hydroxy compound using methyl iodide in the presence of a base like potassium carbonate.
  • Attachment of the Tosylpiperazine Moiety : This is accomplished via nucleophilic substitution reactions, where tosyl chloride is used in conjunction with a base such as triethylamine.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating their activity and affecting downstream signaling pathways. Notably, it has been shown to interact with alpha1-adrenergic receptors, influencing smooth muscle contraction and other physiological processes .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . The efficacy of these compounds against multidrug-resistant (MDR) cancer cells highlights their potential therapeutic applications.

Research Findings

A range of studies has evaluated the biological activity of compounds within this chemical class:

  • In Vitro Studies : Various derivatives have been tested for their inhibitory effects on acetylcholinesterase (AChE), with some showing promising results that could be beneficial for treating neurodegenerative diseases such as Alzheimer's .
  • In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of these compounds. For example, treatments using derivatives similar to this compound demonstrated significant tumor reduction without notable neurotoxicity .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazolesSimilar heterocyclic structureAnticancerComparable mechanisms but different efficacy
Indole DerivativesDifferent heterocyclic structureDiverse biological activitiesUsed in similar research applications

Case Studies

  • Acetylcholinesterase Inhibition : A study found that certain derivatives exhibited an IC50 value as low as 2.7 µM against AChE, indicating strong inhibitory potential relevant for Alzheimer's treatment .
  • Antitumor Efficacy : In vivo studies showed that specific thiazole derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as effective anticancer agents .

Q & A

Q. What are the key synthetic strategies for 4-methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, starting with the formation of the benzo[d]thiazole core. A common approach includes:
  • Step 1 : Condensation of substituted anilines with thiourea or α-haloketones under acidic/basic conditions to form the thiazole ring .
  • Step 2 : Introduction of the tosylpiperazine moiety via nucleophilic substitution or coupling reactions. Optimization of solvent (e.g., DMF, dichloromethane) and base (e.g., K2_2CO3_3, NaH) is critical for yield .
  • Step 3 : Methoxy group incorporation via alkylation or protection/deprotection strategies.
    Critical Parameters : Temperature control (reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., Pd/C for reductions) significantly affect reaction efficiency .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key for verifying substituent positions. For example, the methoxy group shows a singlet near δ 3.8 ppm, while aromatic protons in the benzo[d]thiazole ring appear as distinct multiplets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O in tosyl groups at ~1350 cm1^{-1}) .
    Cross-referencing experimental data with computational predictions (e.g., DFT calculations) resolves ambiguities .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use SRB or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC50_{50} as the primary metric. Normalize against reference compounds like CHS-828 .
  • Antimicrobial screening : Follow CLSI guidelines for bacterial/fungal strains, using MIC (Minimum Inhibitory Concentration) values .
  • Dose-response curves : Essential for establishing potency and selectivity indices. Include controls for solvent effects (e.g., DMSO ≤0.5%) .

Advanced Research Questions

Q. How can reaction yields be improved for the tosylpiperazine coupling step?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine.
  • Catalyst Screening : Pd-based catalysts improve coupling efficiency in inert atmospheres .
  • Byproduct Analysis : Use TLC/HPLC to monitor reaction progress and identify side products (e.g., unreacted starting materials) .
    Case Study : A 15% yield increase was achieved by switching from K2_2CO3_3 to Cs2_2CO3_3 as a base, reducing steric hindrance .

Q. How should researchers resolve contradictions in NMR data for structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates methoxy protons with carbon shifts .
  • Variable Temperature NMR : Clarifies dynamic effects (e.g., rotameric forms of the tosyl group) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive proof of configuration .
    Example : A reported δ 7.5 ppm doublet was initially misassigned to aromatic protons but corrected to thiazole C-H via NOESY .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify methoxy position, tosyl group, or piperazine substituents.
  • Pharmacophore Mapping : Use docking studies to identify binding interactions (e.g., with COX-2 or kinase targets) .
  • Data Correlation : Compare IC50_{50} values with electronic (Hammett σ) or steric (Taft Es) parameters .
    Key Finding : Derivatives with electron-withdrawing groups on the benzene ring showed 3× higher cytotoxicity than electron-donating analogs .

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